3-Methyl-piperidine-4-thiol

Catalog No.
S13591052
CAS No.
M.F
C6H13NS
M. Wt
131.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-piperidine-4-thiol

Product Name

3-Methyl-piperidine-4-thiol

IUPAC Name

3-methylpiperidine-4-thiol

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

InChI

InChI=1S/C6H13NS/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3

InChI Key

QJVCCHIMVYBPDV-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1S

3-Methyl-piperidine-4-thiol is a sulfur-containing organic compound characterized by its piperidine ring, which features a methyl group at the third position and a thiol group at the fourth position. This compound is notable for its unique structural properties that influence its reactivity and biological activity. The presence of the thiol group makes it a valuable molecule in various chemical transformations and biological applications.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, utilizing reagents such as hydrogen peroxide or potassium permanganate. This reaction is crucial for modifying the compound's properties and enhancing its reactivity in further applications.
  • Reduction: The compound can be reduced to yield piperidine derivatives without the thiol group, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives when reacted with alkyl halides or acyl chlorides.

These reactions highlight the versatility of 3-Methyl-piperidine-4-thiol in synthetic organic chemistry.

3-Methyl-piperidine-4-thiol exhibits notable biological activities, particularly due to its thiol group, which can interact with various biomolecules. Research suggests that compounds containing similar piperidine structures may possess pharmacological activities, including antimicrobial and anticancer properties . The thiol group allows for covalent interactions with electrophilic centers in proteins, potentially modulating enzyme activities and influencing biochemical pathways. Studies have indicated that derivatives of this compound can act as inhibitors for specific enzymes, such as dipeptidyl peptidase IV, which is relevant in diabetes management .

The synthesis of 3-Methyl-piperidine-4-thiol can be achieved through several methods:

  • Cyclization of Precursors: One common approach involves starting from 3-methyl-4-piperidone, where thiolating agents are used under controlled conditions. Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution to introduce the thiol group.
  • Industrial Production: In an industrial context, continuous flow processes can enhance yield and purity. Catalysts may be employed to optimize reaction conditions, while purification techniques such as distillation or recrystallization are utilized to isolate the desired product.

These methods underscore the importance of both laboratory and industrial techniques in producing this compound efficiently.

3-Methyl-piperidine-4-thiol has a range of applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactivity.
  • Biochemical Research: The compound is useful in studying enzyme mechanisms involving thiol groups, providing insights into biochemical pathways.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects, including antimicrobial and anticancer activities .
  • Industrial Uses: It finds applications in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.

The mechanism of action of 3-Methyl-piperidine-4-thiol primarily revolves around its thiol group. This functional group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. Such interactions can significantly affect various biochemical pathways, making this compound a valuable tool in biochemical research and drug development .

Several compounds share structural similarities with 3-Methyl-piperidine-4-thiol. Here are some notable comparisons:

CompoundStructural FeaturesUnique Aspects
PiperidineBasic piperidine structureLacks both methyl and thiol groups
3-Methyl-piperidineMethyl group at the third positionLacks the thiol group
4-PiperidinethiolThiol group at the fourth positionLacks the methyl group
1-Methylpiperidine-4-thiolThiol at fourth positionMethyl at the nitrogen instead of third position

3-Methyl-piperidine-4-thiol is unique due to its combination of both methyl and thiol groups, which confer distinct chemical properties and reactivity compared to these similar compounds. This uniqueness enhances its potential applications in both synthetic chemistry and biological research.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

131.07687059 g/mol

Monoisotopic Mass

131.07687059 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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